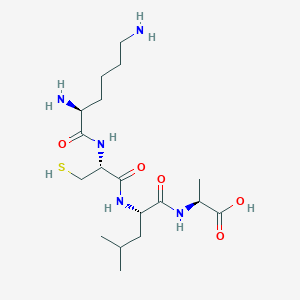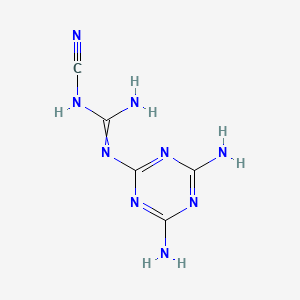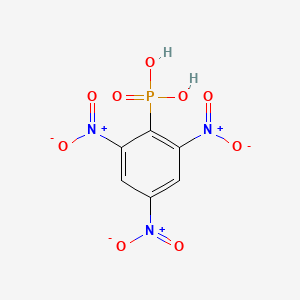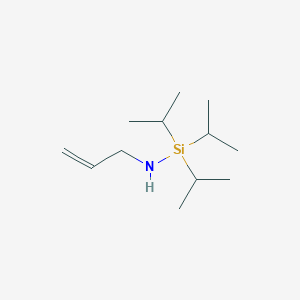
Copper--nickel (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-nickel (1/2) is an alloy composed primarily of copper and nickel, with the nickel content being half that of copper. This alloy is known for its excellent resistance to corrosion, particularly in marine environments, and its ability to withstand biofouling. The combination of copper and nickel results in a material that is both durable and versatile, making it suitable for a wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and additive manufacturing. The most common method involves melting the constituent metals together in a controlled environment to ensure uniform distribution of nickel within the copper matrix. The molten alloy is then cast into desired shapes and allowed to solidify .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced using large-scale melting furnaces. The process involves heating copper and nickel to their melting points, followed by mixing and homogenizing the molten metals. The alloy is then cast into ingots, which can be further processed into sheets, rods, or other forms through rolling, extrusion, or drawing .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize when exposed to air or water, forming a protective oxide layer that enhances corrosion resistance. Common oxidizing agents include oxygen and water.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy matrix.
Major Products Formed: The primary products of these reactions include various oxides, such as copper oxide and nickel oxide, which contribute to the alloy’s corrosion resistance. Additionally, substitution reactions can result in the formation of new alloy compositions with altered properties .
Applications De Recherche Scientifique
Copper-nickel alloys have a wide range of scientific research applications due to their unique properties:
Mécanisme D'action
The mechanism by which copper-nickel alloys exert their effects is primarily related to their ability to form stable oxide layers that protect the underlying metal from further corrosion. The presence of nickel enhances the alloy’s resistance to oxidation and biofouling. Copper ions can disrupt microbial cell membranes, leading to their antimicrobial properties. Additionally, the alloy’s mechanical properties are influenced by the interaction between copper and nickel atoms within the crystal lattice .
Comparaison Avec Des Composés Similaires
Copper-nickel alloys can be compared to other similar compounds, such as:
Brass (Copper-Zinc): Brass is another copper-based alloy, but it contains zinc instead of nickel. While brass is known for its machinability and acoustic properties, copper-nickel alloys offer superior corrosion resistance and strength.
Bronze (Copper-Tin): Bronze is an alloy of copper and tin, known
Propriétés
Numéro CAS |
189183-85-5 |
|---|---|
Formule moléculaire |
CuNi2 |
Poids moléculaire |
180.93 g/mol |
Nom IUPAC |
copper;nickel |
InChI |
InChI=1S/Cu.2Ni |
Clé InChI |
OPXJEFFTWKGCMW-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)

![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)

![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)





![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
